Benzyl(4-methoxypentyl)amine
Description
Contextualization of Benzylamines as Fundamental Building Blocks in Organic Synthesis
Benzylamines are a class of organic compounds characterized by a benzyl (B1604629) group (C₆H₅CH₂) attached to an amine functional group. ontosight.ai They are considered fundamental building blocks in organic chemistry, serving as versatile precursors and intermediates in the synthesis of a wide array of more complex molecules. ontosight.ai Their utility spans numerous sectors, including the industrial production of pharmaceuticals, agrochemicals, and materials science. ontosight.aichemicalbook.com
The significance of benzylamines in synthesis is partly due to the unique reactivity of the benzyl group. A key application involves using benzylamine (B48309) as a masked form of ammonia (B1221849). The benzyl group can be attached to a nitrogen atom (N-alkylation) and subsequently removed via hydrogenolysis, a chemical reaction that involves hydrogen and a catalyst. wikipedia.org This strategy allows for the controlled introduction of an amino group into a molecule. wikipedia.org
Common synthetic routes to benzylamines include the reduction of benzyl cyanides or benzyl nitro compounds, as well as the alkylation of ammonia or other amines using benzyl halides. ontosight.ai The chemical properties of benzylamines are defined by their basicity, which is influenced by the benzyl group. ontosight.ai Their role as intermediates is critical in the manufacture of numerous pharmaceuticals, such as the local anesthetic lidocaine (B1675312) and other drugs like alniditan, lacosamide, and moxifloxacin. wikipedia.org Furthermore, they are used in the production of high-performance materials, including the military explosive hexanitrohexaazaisowurtzitane (B163516) (HNIW). wikipedia.org
Table 1: Properties of Benzylamine
| Property | Value |
|---|---|
| IUPAC Name | Phenylmethanamine |
| Molecular Formula | C₇H₉N |
| Molar Mass | 107.15 g/mol |
| Appearance | Colorless to light yellow liquid |
| CAS Number | 100-46-9 |
Source: PubChem nih.gov
Significance of Substituted Benzylamines in Advanced Chemical Transformations
Substituted benzylamines, which are benzylamines bearing additional functional groups on the aromatic ring or the nitrogen atom, are of particular importance in advanced chemical transformations. These substitutions allow for the fine-tuning of the molecule's steric and electronic properties, leading to derivatives with specific biological activities or desired reactivity. researchgate.net The presence of substituents can direct the course of a chemical reaction, a principle utilized in techniques like directed lithiation, where a substituent guides the addition of a lithium reagent to a specific position on the molecule. researchgate.net
The synthesis of substituted benzylamines is a major focus of modern organic chemistry, with several established and emerging methods. These include:
Reductive Amination: The reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. researchgate.net
Direct Amination of Alcohols: Sustainable methods, such as iron-catalyzed direct coupling of benzyl alcohols with amines, have been developed to produce a wide variety of substituted benzylamines. acs.org
Cross-Dehydrogenative Coupling: A direct synthesis of α-substituted primary benzylamines from alkylarenes and diarylimines has been developed using a copper catalyst, providing a fast and practical route to these building blocks. chemistryviews.org
Mitsunobu Reaction: This reaction offers a pathway to convert substituted benzyl alcohols into amines. acs.org
These advanced synthetic strategies underscore the role of substituted benzylamines as privileged structural motifs in the creation of biologically active compounds and functional materials. researchgate.netacs.orgchemistryviews.org
Scope and Research Imperatives Pertaining to Benzyl(4-methoxypentyl)amine
This compound, identified by the CAS number 1566433-39-3, is a specific substituted benzylamine. bldpharm.comsigmaaldrich.com Its structure consists of a benzyl group and a 4-methoxypentyl group attached to a central nitrogen atom. While the broader class of substituted benzylamines is well-studied, specific research focusing exclusively on this compound is not extensively documented in publicly available literature. Much of the available information comes from chemical supplier catalogs. bldpharm.comsigmaaldrich.com
However, related structures have been the subject of synthetic research. For instance, a 2022 study on the electrochemical synthesis of N-protected (1-methoxyalkyl)amines reported the successful synthesis of Benzyl N-(1-methoxypentyl)carbamate. researchgate.neticm.edu.pl This compound, a carbamate-protected precursor to the corresponding amine, was synthesized in a 99% yield via the non-Kolbe electrolysis of a protected amino acid. researchgate.neticm.edu.pl The study provides detailed spectroscopic data for this precursor, confirming its structure. researchgate.neticm.edu.pl
Table 2: Research Data for Benzyl N-(1-methoxypentyl)carbamate
| Property | Data |
|---|---|
| Appearance | Creamy wax |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.36–7.26 (m, 5H), 5.12 (s, 2H), 5.00 (br d, J = 10.0 Hz, 1H), 4.89–4.84 (m, 1H), 3.35 (s, 3H), 1.71–1.21 (m, 6H), 0.89 (t, J = 7.2 Hz, 3H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 156.0, 136.4, 128.5, 128.1, 128.0, 82.5, 66.7, 55.5, 35.7, 18.7, 13.9 |
| HRMS (ESI) | Calculated for C₁₄H₂₁NNaO₃ [M+Na]⁺: 290.1419, Found: 290.1425 |
Source: Royal Society of Chemistry researchgate.neticm.edu.pl
The research imperative for a compound like this compound lies in exploring its potential synthesis and applications. Based on its structure, future research could investigate its utility as an intermediate, a building block for more complex molecules, or evaluate its potential biological activity, drawing parallels from the broader family of substituted benzylamines. The development of efficient and selective synthetic routes to this and similar aliphatic-substituted benzylamines remains a key objective for organic chemists.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
N-benzyl-4-methoxypentan-1-amine |
InChI |
InChI=1S/C13H21NO/c1-12(15-2)7-6-10-14-11-13-8-4-3-5-9-13/h3-5,8-9,12,14H,6-7,10-11H2,1-2H3 |
InChI Key |
DUQAXHPEUZJDKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCNCC1=CC=CC=C1)OC |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of Benzyl 4 Methoxypentyl Amine
Elucidation of Reaction Mechanisms Involving the Benzylamino Moiety
The benzylamino moiety is a key functional group that dictates a significant portion of the chemical reactivity of Benzyl(4-methoxypentyl)amine. The presence of a nitrogen atom with a lone pair of electrons adjacent to a benzyl (B1604629) group allows for a range of reactions, including nucleophilic attack and reactions on the aromatic ring.
Nucleophilic Reactivity of the Amine Nitrogen
The nitrogen atom in the benzylamino group of this compound possesses a lone pair of electrons, rendering it nucleophilic. This inherent nucleophilicity allows it to react with a variety of electrophiles. The reactivity of the amine is influenced by the electronic properties of the benzyl group and the alkyl substituent. The benzyl group, being weakly electron-withdrawing, slightly reduces the basicity and nucleophilicity of the amine compared to a simple alkylamine. However, it is generally more nucleophilic than aromatic amines like aniline, where the nitrogen lone pair is delocalized into the benzene (B151609) ring through resonance. quora.com
The nucleophilic character of benzylamines has been demonstrated in their reactions with various acyl compounds. For instance, studies on the aminolysis of thiophenyl benzoates with benzylamines in acetonitrile have shown that these reactions proceed via a stepwise mechanism involving a tetrahedral zwitterionic intermediate. lookchem.com The rate of these reactions is sensitive to the substituents on the benzylamine (B48309), with electron-donating groups increasing the reaction rate and electron-withdrawing groups decreasing it. This is consistent with the nucleophilic nature of the amine, as electron-donating groups enhance the electron density on the nitrogen atom. lookchem.comepa.gov
The general reaction of a benzylamine as a nucleophile can be represented as: R-CH₂-NH-R' + E⁺ → [R-CH₂-N⁺H(R')-E]
Where E⁺ represents an electrophile.
Table 1: Relative Reactivity of Benzylamines with Different Substituents This table is illustrative and based on general principles of organic chemistry.
| Substituent on Benzyl Group | Electronic Effect | Expected Nucleophilicity |
|---|---|---|
| -OCH₃ (Methoxy) | Electron-donating | Increased |
| -CH₃ (Methyl) | Electron-donating | Increased |
| -H (Hydrogen) | Neutral | Baseline |
| -Cl (Chloro) | Electron-withdrawing | Decreased |
| -NO₂ (Nitro) | Electron-withdrawing | Decreased |
Electrophilic Aromatic Substitution on Aromatic Rings
The benzene ring of the benzyl group in this compound can undergo electrophilic aromatic substitution reactions. In such reactions, an electrophile replaces a hydrogen atom on the aromatic ring. uomustansiriyah.edu.iqwikipedia.org The rate and regioselectivity of these substitutions are governed by the nature of the substituent already attached to the ring. The benzylamino group (-CH₂-NH-(4-methoxypentyl)) is considered an activating group and an ortho-, para-director. This is because the nitrogen atom can donate its lone pair of electrons towards the ring through resonance, stabilizing the carbocation intermediate (arenium ion) formed during the substitution at the ortho and para positions.
However, under strongly acidic conditions, which are often required for electrophilic aromatic substitution, the amine nitrogen can be protonated to form an ammonium (B1175870) ion (-CH₂-N⁺H₂-(4-methoxypentyl)). This protonated group is strongly deactivating and a meta-director due to its electron-withdrawing inductive effect. Therefore, the reaction conditions play a crucial role in determining the outcome of electrophilic aromatic substitution on benzylamines. nih.gov
Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. uomustansiriyah.edu.iq
Halogenation: Introduction of a halogen atom (-Cl, -Br) using a halogen and a Lewis acid catalyst (e.g., FeCl₃, FeBr₃). libretexts.org
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. wikipedia.org
Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl (-R) or acyl (-COR) group using an alkyl/acyl halide and a Lewis acid catalyst (e.g., AlCl₃). uomustansiriyah.edu.iq
SN1 and SN2 Reaction Pathways with Alkylating Agents
This compound, acting as a nucleophile, can react with alkylating agents (e.g., alkyl halides) through nucleophilic substitution reactions. These reactions can proceed via either an SN1 (substitution nucleophilic unimolecular) or SN2 (substitution nucleophilic bimolecular) mechanism, depending on the structure of the alkylating agent, the reaction conditions, and the solvent. libretexts.orgyoutube.com
SN2 Reaction Pathway: In an SN2 reaction, the nucleophilic nitrogen atom attacks the electrophilic carbon of the alkylating agent in a single, concerted step, leading to the displacement of the leaving group. This mechanism is favored by primary and methyl alkyl halides due to minimal steric hindrance. libretexts.org The reaction of benzylamines with benzyl bromide in methanol (B129727) has been shown to proceed via an SN2-type mechanism. researchgate.net For this compound, the reaction with a primary alkyl halide like methyl iodide would be expected to follow an SN2 pathway.
The rate of an SN2 reaction is dependent on the concentration of both the amine and the alkylating agent (Rate = k[Amine][Alkyl Halide]). youtube.com
SN1 Reaction Pathway: An SN1 reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. This pathway is favored by tertiary alkyl halides, as they can form stable carbocations. libretexts.org If this compound were to react with a tertiary alkylating agent like tert-butyl bromide, the reaction would likely proceed through an SN1 mechanism. The amine would then act as a nucleophile, attacking the carbocation formed in the first step.
The rate of an SN1 reaction is dependent only on the concentration of the alkylating agent (Rate = k[Alkyl Halide]). nih.gov
Table 2: Factors Influencing SN1 vs. SN2 Pathways for the Reaction of this compound with Alkylating Agents
| Factor | Favors SN1 | Favors SN2 |
|---|---|---|
| Alkylating Agent | Tertiary > Secondary | Methyl > Primary > Secondary |
| Nucleophile | Weak nucleophiles | Strong nucleophiles |
| Solvent | Polar protic (e.g., water, methanol) | Polar aprotic (e.g., acetone, DMSO) |
| Leaving Group | Good leaving group (e.g., I⁻, Br⁻, TsO⁻) | Good leaving group (e.g., I⁻, Br⁻, TsO⁻) |
Transformations of the Methoxy (B1213986) and Alkyl Moieties
The 4-methoxypentyl portion of the molecule also possesses reactive sites, namely the ether linkage and the alkyl chain.
Ether Cleavage Reactions
The methoxy group in the 4-methoxypentyl moiety is an ether functionality. Ethers are generally unreactive but can undergo cleavage under harsh conditions, typically in the presence of strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orgchemistrysteps.com Ether cleavage is a nucleophilic substitution reaction where the ether oxygen is first protonated by the strong acid to form a good leaving group (an alcohol). The halide ion (Br⁻ or I⁻) then acts as a nucleophile, attacking one of the adjacent carbon atoms. libretexts.org
The mechanism of cleavage (SN1 or SN2) depends on the nature of the alkyl groups attached to the ether oxygen. chemistrysteps.com In the case of the 4-methoxypentyl group, the methoxy group is attached to a methyl group and a secondary carbon of the pentyl chain.
Attack at the methyl carbon: The halide ion will likely attack the less sterically hindered methyl carbon via an SN2 mechanism, leading to the formation of methyl halide and a secondary alcohol (benzyl(4-hydroxypentyl)amine).
Attack at the secondary carbon: Attack at the secondary carbon is also possible, but generally slower for an SN2 reaction compared to the methyl carbon.
Oxidative Transformations of the Alkyl Chain
The alkyl chain of the 4-methoxypentyl group can undergo oxidative transformations, although this typically requires strong oxidizing agents. The secondary amine functionality can also be susceptible to oxidation. Oxidation of secondary amines can lead to a variety of products, including hydroxylamines and nitrones. uomustansiriyah.edu.iq Furthermore, oxidative N-dealkylation is a possible reaction pathway for secondary amines, which would involve the cleavage of the C-N bond. uomustansiriyah.edu.iq
The benzylic position (the carbon atom of the benzyl group attached to the nitrogen) is particularly susceptible to oxidation due to the stability of the resulting benzylic radical or cation. khanacademy.org Oxidation at this position can lead to the formation of an imine, which can then be hydrolyzed to an aldehyde (benzaldehyde) and the primary amine (4-methoxypentylamine).
Electrochemical oxidation has also been shown to promote the oxidative coupling of benzylamines. researchgate.net In the context of this compound, such conditions could lead to complex reaction mixtures. The oxidation of aliphatic C-H bonds is generally more difficult and requires potent reagents, but it is a potential transformation under specific oxidative conditions.
Deprotection Strategies for N-Benzyl Amine Derivatives
The N-benzyl group is a widely utilized protecting group for amines in organic synthesis due to its general stability under various conditions and its susceptibility to removal under specific reductive, oxidative, or acidic conditions. The deprotection of N-benzyl amines, including derivatives like this compound, is a critical step in the synthesis of complex molecules. A variety of methods have been developed for this transformation, each with its own set of advantages and substrate scope.
One of the most common and greenest methods for N-debenzylation is catalytic hydrogenation. wikipedia.orgbeilstein-journals.org This method typically involves the use of a palladium catalyst, often on a carbon support (Pd/C), in the presence of a hydrogen source. wikipedia.orgbeilstein-journals.org While hydrogen gas is frequently used, transfer hydrogenation methodologies have gained popularity due to their operational simplicity and avoidance of handling flammable gas. science.org.genih.gov In catalytic transfer hydrogenation, a hydrogen donor such as ammonium formate, formic acid, or cyclohexene is used to generate hydrogen in situ. science.org.genih.govtcichemicals.com The reaction proceeds via the catalytic transfer of hydrogen from the donor molecule to the benzyl group, which is then cleaved from the amine.
A notable challenge in Pd/C-catalyzed hydrogenations is the potential for catalyst poisoning by the amine substrate or product, which can lead to decreased catalytic activity. wikipedia.orgbeilstein-journals.org To mitigate this, reaction conditions may require higher pressures or temperatures. wikipedia.orgbeilstein-journals.org Recent advancements have focused on enhancing the efficiency of this process. For instance, the combined use of palladium-on-carbon (Pd/C) with niobic acid-on-carbon (Nb2O5/C) has been shown to effectively facilitate the hydrogenative deprotection of N-benzyl groups. wikipedia.orgbeilstein-journals.org The acidic nature of the niobic acid co-catalyst is thought to prevent the deactivation of the palladium catalyst by the amine. wikipedia.orgbeilstein-journals.org
Oxidative methods provide an alternative to reductive debenzylation. Reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), ammonium cerium(IV) nitrate (CAN), and N-Iodosuccinimide (NIS) can be employed for the cleavage of the N-benzyl bond. wikipedia.orgbeilstein-journals.org Enzymatic approaches have also been developed, offering high selectivity. For example, the laccase from Trametes versicolor in combination with TEMPO has been demonstrated as an efficient system for the deprotection of N-benzylated primary amines under mild, aerobic conditions in an aqueous medium. rsc.org
Below is a table summarizing various deprotection strategies for N-benzyl amine derivatives, which are applicable to compounds like this compound.
| Deprotection Method | Reagents and Conditions | Substrate Scope | Advantages |
| Catalytic Transfer Hydrogenation | 10% Pd/C, Ammonium Formate, Methanol, Reflux | Wide variety of N-benzyl amines | Neutral conditions, rapid reaction, gives free amine directly science.org.genih.govcam.ac.uknih.gov |
| Combined Catalytic Hydrogenation | Pd/C, Niobic Acid-on-Carbon (Nb2O5/C), H2 | N-alkylanilines, N-benzylaniline, N,N-dibenzylaniline | Enhanced catalytic activity, reusable catalyst, no neutralization needed wikipedia.orgbeilstein-journals.org |
| Enzymatic Oxidation | Laccase from Trametes versicolor, TEMPO, O2, Aqueous medium | N-benzylated primary amines | Mild and selective, uses oxygen as a mild oxidant, environmentally friendly rsc.org |
| Oxidative Deprotection | 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) | N-benzyl amines | Alternative to hydrogenation |
| Acid-Catalyzed Deprotection | Trifluoroacetic acid (TFA) in Toluene | N-benzyl amines | Suitable for substrates sensitive to reduction |
Role of this compound in Multi-Component Reactions
Multi-component reactions (MCRs) are powerful tools in synthetic organic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single synthetic operation. Benzylamines, including structurally related compounds like this compound, are key components in several important MCRs, most notably the Ugi and Passerini reactions. nih.govorganic-chemistry.org These reactions are highly valued for their efficiency, atom economy, and ability to generate molecular diversity. nih.gov
The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, typically involving an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide derivative. nih.govorganic-chemistry.org In this reaction, the amine, such as this compound, initially condenses with the aldehyde to form an imine. This imine is then protonated by the carboxylic acid to form an iminium ion, which is subsequently attacked by the nucleophilic isocyanide. The resulting nitrilium ion intermediate is then trapped by the carboxylate anion, and a subsequent Mumm rearrangement yields the final bis-amide product. rsc.org The versatility of the Ugi reaction allows for a wide range of substituents to be incorporated into the final product, making it a valuable tool in drug discovery and combinatorial chemistry. researchgate.net
While no specific studies detailing the use of this compound in the Ugi reaction were identified, the reactivity of structurally similar amines provides insight into its potential role. For example, a study on the Ugi reaction with (S)-1-(4-methoxyphenyl)ethylamine, which also contains a methoxy-substituted aromatic ring, demonstrated its successful participation as the amine component. science.org.ge The reaction of this amine with an aldehyde, a carboxylic acid, and an isocyanide proceeded to give the expected α-acetamidoamide product. science.org.ge The stereochemistry of the chiral amine was shown to influence the diastereoselectivity of the reaction. science.org.ge This suggests that this compound would likely serve as a competent amine component in the Ugi reaction, with the methoxypentyl group contributing to the structural diversity of the resulting product library.
The Passerini three-component reaction is another significant MCR where amines can play an indirect role, although the core reaction involves an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.orgresearchgate.net While primary amines are not direct components in the classical Passerini reaction, variations and subsequent transformations can involve amine functionalities. For instance, a strategy known as the Passerini–Amine Deprotection–Acyl Migration (PADAM) allows for the conversion of Passerini adducts into peptidomimetics, where an amine is deprotected to initiate an O-to-N acyl migration. beilstein-journals.org
The table below outlines the general role of a primary amine, exemplified by this compound, in the Ugi multi-component reaction.
| Multi-Component Reaction | Reactants | Role of this compound | Product |
| Ugi Four-Component Reaction | Aldehyde, This compound , Carboxylic Acid, Isocyanide | Acts as the primary amine component, forming an imine intermediate with the aldehyde. | α-Acylamino amide |
Advanced Spectroscopic Characterization and Structural Analysis of Benzyl 4 Methoxypentyl Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of the compound.
Comprehensive ¹H NMR and ¹³C NMR Assignments
The ¹H and ¹³C NMR spectra are foundational to structural analysis. For Benzyl(4-methoxypentyl)amine, specific chemical shifts (δ) are predicted for each unique proton and carbon atom.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl (B1604629) group, the benzylic methylene (B1212753) protons, the protons of the pentyl chain, and the methoxy (B1213986) group protons. The integration of these signals will correspond to the number of protons in each environment. Multiplicity (singlet, doublet, triplet, etc.) will arise from spin-spin coupling between neighboring protons, providing valuable connectivity information.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display a single peak for each chemically non-equivalent carbon atom. The chemical shifts will be indicative of the carbon's hybridization and its electronic environment. For instance, the aromatic carbons will resonate in the downfield region (typically 110-160 ppm), while the aliphatic carbons of the pentyl chain will appear in the upfield region.
Predicted NMR Data for this compound:
| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| Benzyl-CH₂ | ~3.7 - 3.8 | ~54 |
| Aromatic CH (ortho) | ~7.2 - 7.4 | ~128 |
| Aromatic CH (meta) | ~7.2 - 7.4 | ~128.5 |
| Aromatic CH (para) | ~7.2 - 7.4 | ~127 |
| Aromatic C (ipso) | - | ~140 |
| N-CH₂ (pentyl) | ~2.6 - 2.8 | ~50 |
| CH₂ (pentyl, position 2) | ~1.5 - 1.7 | ~30 |
| CH₂ (pentyl, position 3) | ~1.3 - 1.5 | ~25 |
| CH (pentyl, position 4) | ~3.3 - 3.5 | ~75 |
| CH₃ (pentyl, position 5) | ~1.1 - 1.2 (doublet) | ~20 |
| O-CH₃ | ~3.3 | ~56 |
Note: These are predicted values and may vary depending on the solvent and other experimental conditions.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other (typically through two or three bonds). For this compound, COSY would show cross-peaks connecting adjacent protons in the pentyl chain, as well as coupling between the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would be crucial for definitively assigning the ¹H signals to their corresponding ¹³C signals in the pentyl chain and the benzylic methylene group.
Solvent Effects and Temperature Dependence in NMR Spectra
The choice of solvent can influence the chemical shifts in NMR spectra due to interactions between the solvent and the analyte. For an amine like this compound, protic solvents (like methanol-d₄ or D₂O) could lead to proton exchange of the N-H proton, potentially broadening its signal. Aromatic solvents (like benzene-d₆) can induce significant shifts in the proton signals due to anisotropic effects.
Temperature can also affect the NMR spectrum. At lower temperatures, conformational changes might be slowed down, potentially leading to the appearance of distinct signals for atoms that are equivalent at room temperature due to rapid rotation.
Mass Spectrometry for Molecular Structure and Fragmentation Pathways
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental composition, confirming the molecular formula C₁₃H₂₁NO.
Predicted HRMS Data for this compound [M+H]⁺:
| Formula | Calculated Exact Mass |
| C₁₃H₂₂NO⁺ | 208.1701 |
Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Mechanisms
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) and analysis of the resulting fragment ions. This technique provides detailed information about the connectivity and stability of different parts of the molecule.
The fragmentation of this compound would likely proceed through several characteristic pathways for secondary amines and benzylamines:
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. This could result in the loss of a butyl group from the pentyl chain or the loss of a phenyl radical from the benzyl group.
Benzylic Cleavage: A very common fragmentation for benzyl-containing compounds is the formation of the stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91.
Loss of the Methoxy Group: Fragmentation involving the loss of the methoxy group (•OCH₃) or methanol (B129727) (CH₃OH) from the 4-methoxypentyl chain is also expected.
Predicted Key Fragment Ions in the MS/MS Spectrum of this compound:
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
| 208 | [C₁₃H₂₁NO + H]⁺ | Molecular Ion (protonated) |
| 176 | [C₁₂H₁₈N]⁺ | Loss of methanol (CH₃OH) |
| 150 | [C₁₀H₁₆N]⁺ | Loss of the benzyl group |
| 106 | [C₇H₈N]⁺ | Cleavage of the pentyl chain |
| 91 | [C₇H₇]⁺ | Tropylium ion |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification of Co-eluting Species
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal technique for assessing the purity of volatile and semi-volatile compounds such as this compound. The chromatographic separation provides a quantitative measure of purity by separating the target compound from residual starting materials, byproducts, or solvent impurities. The mass spectrometer then serves as a powerful detector, providing structural information based on the mass-to-charge ratio (m/z) of the parent molecule and its fragmentation products.
In the analysis of this compound, the electron ionization (EI) mass spectrum is expected to exhibit a characteristic fragmentation pattern dominated by cleavage adjacent to the nitrogen atom (α-cleavage), a common pathway for amines. openstax.org The most prominent peak would likely be the tropylium cation (m/z 91), resulting from the stable benzyl fragment. Other significant fragments would arise from cleavage of the C-C bond adjacent to the nitrogen on the pentyl chain, leading to resonance-stabilized iminium cations.
The identification of co-eluting species, which may not be resolved chromatographically, is facilitated by examining the mass spectra across a single GC peak. Impurities would present their own characteristic ions, allowing for their deconvolution from the main analyte's spectrum. For instance, unreacted starting materials like benzaldehyde (B42025) or 4-methoxypentylamine would produce distinct mass spectra, enabling their detection even at trace levels.
Table 1: Predicted Major Mass Fragments for this compound in GC-MS (EI)
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Structural Origin |
|---|---|---|
| 207 | [M]+• (Molecular Ion) | C₁₃H₂₁NO |
| 120 | [C₈H₁₀N]+ | α-cleavage, loss of C₅H₁₁O radical |
| 91 | [C₇H₇]+ | Tropylium ion from benzyl group |
| 87 | [C₅H₁₁O]+ | Methoxy-pentyl fragment |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions
Spectroscopic methods that utilize infrared and ultraviolet-visible light provide complementary information regarding the functional groups and electronic systems within a molecule.
Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. msu.edu For this compound, a secondary amine, the FT-IR spectrum is expected to display several characteristic absorption bands.
A key diagnostic peak is the N-H stretching vibration, which for secondary amines typically appears as a single, weak to medium band in the region of 3300-3500 cm⁻¹. openstax.orgorgchemboulder.com The presence of an ether linkage is confirmed by a strong C-O-C stretching band, typically observed between 1085-1150 cm⁻¹. wpmucdn.com The aromatic benzyl group gives rise to characteristic C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching absorptions in the 1450-1600 cm⁻¹ region. Aliphatic C-H stretching from the pentyl chain will be observed as strong bands in the 2850-2960 cm⁻¹ range.
Table 2: Predicted FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | Secondary Amine | 3300 - 3500 | Weak-Medium |
| C-H Stretch (Aromatic) | Benzyl Ring | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | Pentyl Chain | 2850 - 2960 | Strong |
| C=C Stretch (Aromatic) | Benzyl Ring | 1450 - 1600 | Medium |
| N-H Bend | Secondary Amine | 1550 - 1650 | Variable |
| C-N Stretch (Aliphatic) | Aliphatic Amine | 1020 - 1250 | Medium-Weak |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems and non-bonding electrons. wikipedia.org The primary chromophore—the part of the molecule that absorbs light—in this compound is the benzyl group.
The benzene (B151609) ring exhibits characteristic π → π* transitions. wikipedia.org In non-polar solvents, benzene typically shows a strong absorption (E-band) around 200 nm and a weaker, structured absorption (B-band) around 255 nm. wikipedia.org Alkyl substitution on the benzene ring, as in the benzyl group, generally causes a slight bathochromic (red) shift of these absorption maxima. The amine and methoxy groups are auxochromes that are not directly conjugated to the phenyl ring and are therefore expected to have a minimal effect on the λmax of the π → π* transitions of the aromatic system. Transitions involving the non-bonding electrons of the nitrogen and oxygen atoms (n → σ*) occur at shorter wavelengths in the vacuum UV region and are not typically observed with standard instrumentation. truman.edu
Table 3: Predicted UV-Vis Absorption Maxima for this compound
| Electronic Transition | Chromophore | Approximate λmax (nm) | Band Type |
|---|---|---|---|
| π → π* | Benzene Ring | ~205 | E-band (Ethylenic) |
X-ray Crystallography for Solid-State Molecular Architecture (if applicable to crystalline forms)
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govnih.gov This technique is contingent upon the ability to grow a single, high-quality crystal of the compound of interest or a suitable salt thereof. As of this writing, no publicly available crystal structure for this compound has been reported.
Should a crystalline form be obtained, X-ray diffraction analysis would yield a wealth of structural information. This includes precise bond lengths, bond angles, and torsion angles, providing an unambiguous confirmation of the compound's connectivity and conformation in the solid state. nih.gov Furthermore, the analysis would reveal the packing of molecules within the crystal lattice and identify key intermolecular interactions. For this compound, hydrogen bonding involving the secondary amine's N-H group as a donor and the nitrogen or oxygen atoms as acceptors would be of particular interest in dictating the supramolecular architecture.
Computational Chemistry and Theoretical Modeling of Benzyl 4 Methoxypentyl Amine
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, albeit with approximations, these methods can predict molecular geometries, electronic distributions, and spectroscopic properties.
Geometry optimization is a crucial first step in most computational studies, aiming to find the lowest energy arrangement of atoms in a molecule. Both Density Functional Theory (DFT) and Hartree-Fock (HF) methods are widely used for this purpose. scirp.orgresearchgate.net
DFT methods, such as the popular B3LYP functional, calculate the electronic structure of a molecule based on its electron density. ijcce.ac.irscirp.org This approach includes a degree of electron correlation, making it a reliable method for predicting molecular geometries and other properties. For Benzyl(4-methoxypentyl)amine, a DFT optimization would provide accurate bond lengths, bond angles, and dihedral angles, revealing the three-dimensional conformation of the molecule.
The Hartree-Fock (HF) method is an ab initio approach that solves the Schrödinger equation without empirical parameters. scirp.orgresearchgate.net While computationally less demanding than some other high-level methods, it neglects electron correlation, which can affect the accuracy of the results. researchgate.net However, HF is often a good starting point for more complex calculations and can provide valuable insights into the electronic structure. scirp.org A geometry optimization of this compound using the HF method would yield a stable conformation that could be further refined with more advanced computational techniques.
A comparison of bond parameters obtained from DFT calculations with experimental data from X-ray crystallography, where available, can help validate the computational model. ijcce.ac.ir It is important to note that theoretical calculations often pertain to the gaseous phase, while experimental results are typically from the solid state, which may lead to some discrepancies due to intermolecular interactions. ijcce.ac.ir
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity. uni-greifswald.deirjweb.com The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's stability and reactivity. researchgate.netirjweb.com A smaller energy gap suggests that the molecule is more easily polarizable and more reactive. irjweb.com
For this compound, the distribution of the HOMO and LUMO would indicate the likely sites for electrophilic and nucleophilic attack, respectively. The HOMO is expected to be localized on the more electron-rich parts of the molecule, such as the aromatic ring and the nitrogen and oxygen atoms, while the LUMO would be distributed over the electron-deficient regions.
Illustrative Data Table: Frontier Molecular Orbital Energies of this compound
| Parameter | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| Energy Gap (ΔE) | 5.3 |
Note: The values in this table are illustrative and represent the type of data that would be generated from a quantum chemical calculation.
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. nih.govrsc.org The MEP map displays regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack). nih.govresearchgate.net For this compound, the MEP would likely show negative potential around the nitrogen and oxygen atoms due to their high electronegativity, and positive potential around the hydrogen atoms.
Mulliken population analysis is a method for calculating the partial atomic charges in a molecule. niscpr.res.inuni-muenchen.de These charges provide a quantitative measure of the electron distribution and can help in understanding a molecule's polarity and reactivity. uni-greifswald.de Atoms with more negative charges are more likely to donate electrons, while those with more positive charges are more susceptible to nucleophilic attack. irjweb.com
Illustrative Data Table: Mulliken Atomic Charges of Selected Atoms in this compound
| Atom | Mulliken Charge (a.u.) |
| N | -0.65 |
| O | -0.55 |
| C (aromatic) | -0.1 to 0.1 |
| H (attached to N) | +0.35 |
Note: The values in this table are illustrative and represent the type of data that would be generated from a Mulliken population analysis.
Mechanistic Studies Through Computational Simulations
Computational simulations are instrumental in elucidating reaction mechanisms by providing detailed information about transition states and reaction pathways.
Transition state theory is a cornerstone of understanding chemical reaction rates. Computational methods can be used to locate the transition state structure, which is the highest energy point along the reaction coordinate. By analyzing the vibrational frequencies of the transition state, it is possible to confirm that it represents a true saddle point connecting reactants and products.
For a reaction involving this compound, such as its synthesis or a subsequent chemical transformation, computational analysis could predict the most likely reaction pathway. nih.gov This involves mapping the potential energy surface to identify the lowest energy route from reactants to products.
By calculating the energies of the reactants, transition states, intermediates, and products, a detailed energetic profile of a chemical reaction can be constructed. This profile provides crucial information about the reaction's thermodynamics (the relative energies of reactants and products) and kinetics (the activation energy).
For instance, in the synthesis of this compound, computational methods could be employed to determine the activation energies for different potential synthetic routes, helping to identify the most efficient pathway. Similarly, for a reaction where this compound is a reactant, the energetic profile would reveal the feasibility of the transformation and provide insights into the reaction mechanism.
Conformational Analysis and Molecular Dynamics Simulations
Following a comprehensive search of available scientific literature and computational chemistry databases, it has been determined that there is currently no specific published research focusing on the conformational analysis or molecular dynamics simulations of this compound. The intricate details regarding its rotational barriers, preferred conformations, intermolecular interactions, and the effects of solvents remain uncharacterized in publicly accessible research.
While general principles of computational chemistry and theoretical modeling are well-established for amine-containing compounds and molecules with similar functional groups, the specific quantitative data and detailed analysis for this compound are not available. Computational studies, typically employing methods such as Density Functional Theory (DFT) for geometry optimization and calculation of rotational barriers, and molecular dynamics (MD) simulations for exploring conformational landscapes and solvent effects, have not been reported for this particular molecule.
Rotational Barriers and Preferred Conformations
Information regarding the energy barriers associated with the rotation around the various single bonds within the this compound molecule is not present in the current body of scientific literature. The identification of its most stable, or preferred, three-dimensional conformations, which would be a direct outcome of such computational analyses, is therefore also unavailable.
The rotational barriers in similar molecules are influenced by a combination of steric hindrance and electronic effects. For instance, the rotation around the C-N bonds and the various C-C bonds in the pentyl chain would each have a characteristic energy profile. However, without specific calculations for this compound, any discussion would be purely speculative and fall outside the scope of reporting established research findings.
Intermolecular Interactions and Solvent Effects
The nature and strength of intermolecular interactions involving this compound, such as hydrogen bonding and van der Waals forces, have not been computationally modeled. Molecular dynamics simulations are a powerful tool for investigating these interactions and understanding how a molecule behaves in different solvent environments. Such simulations can provide insights into the solvation shell structure and the energetic contributions of solvent-solute interactions.
The effect of different solvents on the conformational preferences of this compound is another area that remains unexplored. Solvents can significantly influence the stability of different conformers, but without dedicated molecular dynamics studies, no definitive statements can be made about how solvents would impact the structural dynamics of this specific compound.
Role of Benzyl 4 Methoxypentyl Amine in Chemical Synthesis and As a Precursor
Utilization as a Versatile Organic Building Block in Multistep Synthesis
There is currently no available scientific literature that documents the utilization of Benzyl(4-methoxypentyl)amine as a building block in multistep synthesis. Its bifunctional nature, containing both a nucleophilic secondary amine and a potentially modifiable aromatic ring, suggests it could participate in a variety of chemical reactions. For instance, the secondary amine could undergo N-alkylation, acylation, or arylation to introduce new functionalities. The benzene (B151609) ring could be subject to electrophilic aromatic substitution, although the presence of the alkylamine substituent would influence the regioselectivity of such reactions. However, without published examples, these possibilities remain theoretical.
Precursor to Structurally Diverse Amine Derivatives
The structure of this compound inherently positions it as a potential precursor to a range of amine derivatives. Modification of the benzyl (B1604629) group, for example through hydrogenation to remove it (debenzylation), would yield 4-methoxypentan-1-amine, a primary amine that could serve as a starting material for other synthetic routes. Conversely, reactions at the N-H bond could lead to the formation of tertiary amines with diverse substituents. While the synthesis of various benzylamine (B48309) derivatives is a common practice in organic chemistry, no studies have specifically reported using this compound for this purpose.
Applications in the Synthesis of Complex Organic Molecules as Intermediates
An intermediate is a molecule that is formed from the reactants and reacts further to give the observed products of a chemical reaction. While it is plausible that this compound could serve as an intermediate in the synthesis of more complex molecules, particularly those of pharmaceutical or materials science interest, there are no documented instances of this in the peer-reviewed literature. The combination of its lipophilic and polar moieties could make it a fragment of interest in medicinal chemistry, but this has not been demonstrated.
Design and Synthesis of Functionalized Analogs and Congeners
The design and synthesis of analogs and congeners of a particular compound are typically driven by a desire to explore its structure-activity relationship, often in the context of medicinal chemistry or materials science. Given the lack of any reported biological activity or material properties for this compound, there has been no apparent impetus for the systematic design and synthesis of its functionalized analogs. Research in this area would first require the discovery of a useful property of the parent molecule.
Advanced Analytical Methodologies for the Detection and Quantification of Benzyl 4 Methoxypentyl Amine
Chromatographic Separations for Isolation and Purity Analysis
Chromatographic techniques are fundamental for the separation of Benzyl(4-methoxypentyl)amine from complex matrices, including reaction mixtures, biological samples, or formulated products. These methods provide the necessary resolution to isolate the target analyte from impurities, isomers, and other components.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is typically the method of choice for compounds of moderate polarity.
Method development for this compound would involve optimizing several key parameters to achieve efficient separation and peak resolution. A C18 (octadecylsilyl) stationary phase is commonly used due to its hydrophobicity, which allows for good retention of moderately non-polar compounds. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile or methanol (B129727), and an aqueous buffer. The addition of an acidic modifier like formic acid or trifluoroacetic acid to the mobile phase can improve peak shape and resolution for amine-containing compounds by ensuring the analyte is in a consistent protonated state. nih.govwaters.com Detection is typically performed using a UV detector, leveraging the ultraviolet absorbance of the benzyl (B1604629) group. For chiral separations, specialized chiral stationary phases (CSPs), such as those based on polysaccharides, can be employed. researchgate.netphenomenex.com
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 30% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 254 nm |
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While secondary amines can be analyzed directly, they often exhibit poor peak shapes (tailing) due to their polarity and tendency to interact with active sites in the GC system. labrulez.com To overcome these issues, derivatization is a common strategy.
Acylation, for example with trifluoroacetic anhydride (TFAA) or pentafluorobenzoyl chloride, can be employed to convert the secondary amine into a less polar, more volatile, and more thermally stable derivative. researchgate.net This process improves chromatographic performance and can enhance detector sensitivity. The choice of a capillary column is critical, with mid-polarity columns like those with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or HP-5) being suitable for separating a wide range of compounds. mdpi.com
Table 2: Representative GC Method Parameters for this compound Analysis (as a derivative)
| Parameter | Condition |
| Column | HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temp. | 250 °C |
| Injection Mode | Splitless |
| Oven Program | Start at 100 °C, hold 1 min, ramp at 15 °C/min to 280 °C, hold 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temp. | 300 °C |
Hyphenated Techniques for Enhanced Analytical Capabilities
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer superior selectivity and sensitivity, providing both qualitative and quantitative information.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is ideal for analyzing this compound in complex matrices at low concentrations. An electrospray ionization (ESI) source is typically used, which is well-suited for polar molecules and generates protonated molecular ions [M+H]+ under positive ionization mode. waters.com
For quantitative analysis, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity. nih.gov This involves monitoring a specific fragmentation transition from a precursor ion (the protonated molecule) to a characteristic product ion. The chromatographic conditions are similar to those used in HPLC-UV methods. nih.gov
Table 3: Potential LC-MS/MS Method Parameters for this compound
| Parameter | Condition |
| LC System | UHPLC with C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MS Analyzer | Triple Quadrupole |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion | [M+H]+ |
| Product Ion | To be determined from fragmentation pattern (e.g., tropylium (B1234903) ion at m/z 91) |
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the identification of volatile and semi-volatile compounds. The mass spectrometer provides detailed structural information based on the compound's mass spectrum, which serves as a chemical fingerprint. For amines, the molecular ion peak is often observed, and its odd-numbered mass can indicate the presence of a nitrogen atom. whitman.edu
The fragmentation pattern of this compound under electron ionization (EI) would be expected to show characteristic cleavages. A major fragmentation pathway for benzylamines is the cleavage of the C-N bond, leading to the formation of a stable tropylium ion at m/z 91. nih.govnih.gov Another common fragmentation is the cleavage of the bond beta to the nitrogen atom, which is a characteristic fragmentation pathway for amines. whitman.edu
Table 4: General GC-MS Method Parameters for this compound
| Parameter | Condition |
| GC Column | DB-5MS or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Oven Program | Temperature programmed ramp from ~100 °C to ~300 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Analyzer | Quadrupole |
| Scan Range | 40-500 m/z |
| Ion Source Temp. | 230 °C |
Quantitative Spectroscopic Methods for Concentration Determination
While chromatography is essential for separation, spectroscopic methods can be used for direct quantification, often without the need for separation, provided the sample matrix is simple and free of interfering substances.
UV-Visible (UV-Vis) spectroscopy can be a straightforward method for quantifying this compound in solution. The presence of the benzene (B151609) ring results in characteristic UV absorbance, typically with a maximum wavelength (λmax) in the range of 250-280 nm. acs.org A calibration curve can be constructed by plotting the absorbance of a series of standard solutions of known concentrations against their respective concentrations, following the Beer-Lambert law. However, this method lacks specificity, as any other substance in the sample that absorbs at the same wavelength will interfere with the measurement. researchgate.net
For more complex mixtures or for structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy can be used quantitatively (qNMR). By integrating the signals of specific protons in the ¹H NMR spectrum and comparing them to a certified internal standard of known concentration, a highly accurate and precise quantification can be achieved without the need for a specific reference standard of the analyte itself.
Emerging Research Perspectives and Future Directions for Benzyl 4 Methoxypentyl Amine
Exploration of Novel Synthetic Pathways and Sustainable Synthesis
The development of efficient and environmentally benign synthetic methods is a cornerstone of modern chemistry. For Benzyl(4-methoxypentyl)amine, future research will likely focus on moving beyond traditional synthetic routes to embrace more sustainable and atom-economical approaches.
One of the most promising methods for synthesizing secondary amines is reductive amination . stackexchange.comchemistrysteps.com This one-pot reaction typically involves the condensation of a primary amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the desired secondary amine. stackexchange.comyoutube.com For the synthesis of this compound, this could involve the reaction of 4-methoxypentylamine with benzaldehyde (B42025). A key area of innovation lies in the choice of reducing agent. While traditional reagents like sodium borohydride (B1222165) are effective, research is shifting towards milder and more selective agents such as sodium triacetoxyborohydride, which can be used in a wider range of solvents and is tolerant of many functional groups. stackexchange.comacs.orgresearchgate.net
Sustainable synthesis is another critical research direction. rsc.org This involves the use of greener solvents, catalysts, and energy sources. For the synthesis of this compound, this could entail:
Catalytic Transfer Hydrogenation: Utilizing catalysts, often based on earth-abundant metals like copper or nickel, with hydrogen donors such as formic acid or isopropanol. researchgate.netacs.orgresearchgate.net This approach avoids the need for high-pressure hydrogen gas and often proceeds under milder conditions.
Borrowing Hydrogen Methodology: This elegant strategy involves the temporary removal of hydrogen from an alcohol to form an aldehyde in situ, which then reacts with an amine. The catalyst then returns the "borrowed" hydrogen to reduce the resulting imine. rsc.org The synthesis of this compound could be envisioned starting from benzyl (B1604629) alcohol and 4-methoxypentylamine.
Flow Chemistry: Continuous flow reactors offer significant advantages in terms of safety, scalability, and reaction control, making them an attractive platform for the sustainable production of fine chemicals.
Future research in this area will likely focus on developing novel catalysts that are not only efficient and selective but also recyclable and derived from non-precious metals. The use of bio-based solvents and starting materials will also be a key consideration in minimizing the environmental footprint of the synthesis.
| Synthetic Approach | Key Features | Potential Advantages |
| Reductive Amination | One-pot reaction of an amine and a carbonyl compound. stackexchange.comchemistrysteps.com | High efficiency, good functional group tolerance. acs.org |
| Catalytic Transfer Hydrogenation | Use of a catalyst and a hydrogen donor. acs.orgresearchgate.net | Avoids high-pressure hydrogen gas, often milder conditions. |
| Borrowing Hydrogen Methodology | In situ generation of an aldehyde from an alcohol. rsc.org | Atom-economical, reduces waste. |
| Flow Chemistry | Continuous reaction in a microreactor. | Enhanced safety, scalability, and control. |
In-Depth Studies of Unusual Reactivity Patterns
The reactivity of this compound is dictated by the interplay of its constituent functional groups: the secondary amine, the benzyl group, and the methoxy (B1213986) group. While the general reactivity of these groups is well-understood, their combination within a single molecule may give rise to unique and potentially useful reactivity patterns.
The secondary amine is a nucleophilic center and a weak base. It can participate in a wide range of reactions, including acylation, alkylation, and condensation reactions. The presence of the benzyl group can influence the reactivity of the amine through steric and electronic effects.
The benzyl group is susceptible to cleavage under certain conditions, a property that is often exploited in synthetic chemistry where benzylamines are used as "masked" sources of ammonia (B1221849). wikipedia.org This debenzylation can typically be achieved through hydrogenolysis, often using a palladium catalyst. wikipedia.org Investigating the selective debenzylation of this compound in the presence of other functional groups could be a fruitful area of research.
Furthermore, the interaction between the amine and the ether linkage could lead to interesting intramolecular reactions or rearrangements under specific conditions, such as in the presence of strong acids or bases. The degradation pathways of benzylamines, particularly during processes like chlorination, have been studied and can involve the formation of imines and subsequent hydrolysis to aldehydes. rsc.org Understanding these degradation pathways for this compound could be important for its application in various environments.
Future studies could explore:
Catalytic C-H activation: Direct functionalization of the C-H bonds in the vicinity of the amine or methoxy group to introduce new functional groups.
Oxidative transformations: Investigating the behavior of the molecule under various oxidative conditions to explore the synthesis of novel derivatives.
Photocatalysis: Utilizing light-driven reactions to access unique reactivity patterns that are not achievable through traditional thermal methods.
Advanced Materials Science Applications (e.g., polymers, dendrimers)
The unique structural features of this compound make it an attractive building block for the synthesis of advanced materials with tailored properties.
Polymers: Secondary amines can be incorporated into polymer backbones or as pendant groups. The presence of the benzyl and methoxy groups in this compound could impart specific properties to the resulting polymers, such as:
Thermal stability: The aromatic benzyl group can enhance the thermal stability of polymers.
Solubility and processing characteristics: The methoxy group can influence the solubility of the polymer in different solvents, which is crucial for processing and fabrication.
Functionalization: The secondary amine provides a reactive site for post-polymerization modification, allowing for the introduction of other functional groups to fine-tune the material's properties.
Dendrimers: Dendrimers are highly branched, well-defined macromolecules with a central core and a layered architecture. nih.gov Amines are common components in the synthesis of dendrimers, such as the well-known poly(amidoamine) (PAMAM) dendrimers. nih.govnih.gov this compound could potentially be used as a branching unit or as a surface functional group in the synthesis of novel dendrimers. The methoxy groups could influence the encapsulation properties of the dendrimer, making them potentially useful for drug delivery or catalysis. The benzyl groups on the periphery could also influence the dendrimer's solubility and interactions with other molecules. mdpi.com
| Material Type | Potential Role of this compound | Potential Properties |
| Polymers | Monomer or functional pendant group. | Enhanced thermal stability, tunable solubility, post-polymerization modification. |
| Dendrimers | Branching unit or surface functional group. nih.gov | Modified encapsulation properties, altered solubility and intermolecular interactions. |
Development of High-Throughput Screening Methodologies for Chemical Reactivity
To efficiently explore the vast chemical space of reactions and applications for this compound, high-throughput screening (HTS) methodologies will be indispensable. HTS allows for the rapid and parallel execution of a large number of experiments, accelerating the discovery of optimal reaction conditions and novel reactivity. researchgate.net
For the synthesis of this compound, HTS could be employed to screen a wide range of catalysts, solvents, temperatures, and other reaction parameters to quickly identify the most efficient and sustainable synthetic route. purdue.edu Similarly, when exploring the reactivity of this compound, HTS can be used to test its behavior in the presence of a diverse array of reagents and under various conditions.
Key aspects of developing HTS for this molecule would include:
Miniaturization: Conducting reactions in microplates (e.g., 96- or 384-well plates) to minimize the consumption of reagents and allow for parallel processing.
Automated liquid handling: Using robotic systems for precise and rapid dispensing of reagents.
Rapid analysis: Employing analytical techniques such as mass spectrometry or high-performance liquid chromatography for the rapid analysis of reaction outcomes.
The development of HTS workflows tailored to amine chemistry, such as alkylation and coupling reactions, will be crucial for unlocking the full potential of this compound and its derivatives. nih.govacs.org
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization
Reaction Prediction: ML models, trained on vast databases of known chemical reactions, can predict the most likely products of a reaction given a set of reactants and conditions. neurips.ccacs.orgnips.cc This can be used to:
Propose viable synthetic routes: AI-powered retrosynthesis tools can suggest multiple synthetic pathways to this compound, helping chemists to choose the most promising route for experimental validation. chemcopilot.com
Identify potential side reactions: By predicting the formation of byproducts, these models can help in optimizing reaction conditions to maximize the yield of the desired product.
Discover novel reactivity: AI algorithms may identify unexpected but plausible reaction pathways, leading to the discovery of new chemical transformations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
